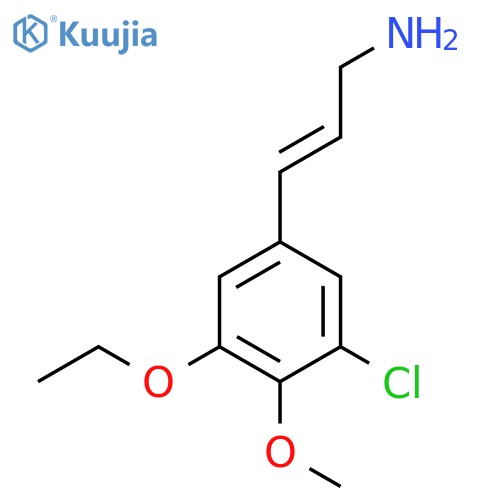

Cas no 1344796-88-8 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine)

1344796-88-8 structure

商品名:3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine

- 1344796-88-8

- EN300-1963869

-

- インチ: 1S/C12H16ClNO2/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-5,7-8H,3,6,14H2,1-2H3/b5-4+

- InChIKey: PWEJWVSFNSOAIX-SNAWJCMRSA-N

- ほほえんだ: ClC1=CC(/C=C/CN)=CC(=C1OC)OCC

計算された属性

- せいみつぶんしりょう: 241.0869564g/mol

- どういたいしつりょう: 241.0869564g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1963869-0.1g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1963869-10.0g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 10g |

$3929.0 | 2023-06-02 | ||

| Enamine | EN300-1963869-1g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 1g |

$770.0 | 2023-09-17 | ||

| Enamine | EN300-1963869-10g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 10g |

$3315.0 | 2023-09-17 | ||

| Enamine | EN300-1963869-0.5g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1963869-1.0g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 1g |

$914.0 | 2023-06-02 | ||

| Enamine | EN300-1963869-0.25g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 0.25g |

$708.0 | 2023-09-17 | ||

| Enamine | EN300-1963869-0.05g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 0.05g |

$647.0 | 2023-09-17 | ||

| Enamine | EN300-1963869-5.0g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 5g |

$2650.0 | 2023-06-02 | ||

| Enamine | EN300-1963869-2.5g |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine |

1344796-88-8 | 2.5g |

$1509.0 | 2023-09-17 |

3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1344796-88-8 (3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-en-1-amine) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量